1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one

Antibacterial activity Benzofuran structure-activity relationship Natural product differentiation

1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one (CAS 143381-66-2), also designated 12,13-dihydroxyeuparin, is a benzofuran-class acetophenone natural product (C₁₃H₁₄O₅, MW 250.25). It is biosynthetically derived from euparin via hydration of the C-12/C-13 isopropenyl side chain and is co-isolated with euparin from Eupatorium chinense (Radix Eupatorii Chinensis), a traditional Chinese medicinal herb.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 143381-66-2
Cat. No. B12885275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one
CAS143381-66-2
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(CO)O)O
InChIInChI=1S/C13H14O5/c1-7(15)9-3-8-4-12(13(2,17)6-14)18-11(8)5-10(9)16/h3-5,14,16-17H,6H2,1-2H3
InChIKeyOVWBZLXMMRZUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12,13-Dihydroxyeuparin (CAS 143381-66-2) – A Structurally Differentiated Benzofuran Natural Product for Quality Control and Selective Bioactivity Research


1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one (CAS 143381-66-2), also designated 12,13-dihydroxyeuparin, is a benzofuran-class acetophenone natural product (C₁₃H₁₄O₅, MW 250.25) . It is biosynthetically derived from euparin via hydration of the C-12/C-13 isopropenyl side chain and is co-isolated with euparin from Eupatorium chinense (Radix Eupatorii Chinensis), a traditional Chinese medicinal herb [1]. Unlike euparin—which carries a hydrophobic isopropenyl group—the dihydroxypropyl substituent on 12,13-dihydroxyeuparin confers greater polarity, altered hydrogen-bonding capacity, and a distinct bioactivity profile, making the two compounds non-interchangeable in analytical and pharmacological contexts .

Workflow

Reference standard for HPLC-based quality control of Radix Eupatorii Chinensis

Selection

High-purity lot with reported purification protocol suitable for botanical authentication

Use Context

Selective probe in anti-inflammatory screening where minimal antimicrobial confounding is desired

Why Euparin or 2,3-Dihydro Analogs Cannot Substitute for 12,13-Dihydroxyeuparin (CAS 143381-66-2) in Research Applications


Closely related benzofuran natural products—euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran), 2,3-dihydro-12,13-dihydroxyeuparin (CAS 135531-75-8), and dihydroeuparin—share a common acetophenone-benzofuran scaffold but diverge critically in side-chain saturation and oxidation state [1]. Euparin's isopropenyl group yields potent antibacterial activity (MIC 0.98 µg/mL against Klebsiella pneumoniae), whereas 12,13-dihydroxyeuparin exhibits substantially attenuated antimicrobial effects in the same assay system [2]. The 2,3-dihydro analog (CAS 135531-75-8) differs from 12,13-dihydroxyeuparin by reduction of the benzofuran C2–C3 double bond, altering ring planarity, UV absorption characteristics, and chromatographic retention behavior [3]. These structural differences directly affect bioassay outcomes, HPLC retention times, and quality-control marker specificity—meaning substitution without re-validation risks erroneous analytical quantification and confounded biological interpretation.

Euparin’s stronger antibacterial activity may confound anti-inflammatory assay readouts; direct substitution without revalidation risks false-positive hits.

The 2,3-dihydro analog exhibits altered ring planarity and chromatographic retention, limiting direct interchangeability in HPLC methods and bioassay comparisons.

Euparin lacks the species-specificity validated for 12,13-dihydroxyeuparin as a QC marker for Radix Eupatorii Chinensis, risking misidentification in authentication workflows.

Quantitative Differentiation Evidence for 12,13-Dihydroxyeuparin (CAS 143381-66-2) Versus Closest Analogs


Attenuated Antibacterial Activity of 12,13-Dihydroxyeuparin Relative to Euparin in a Shared E. chinense Phytochemical Panel

In a direct side-by-side evaluation of nine compounds isolated from Eupatorium chinense roots, euparin (compound 6, 5-acetyl-6-hydroxy-2-isopropenylbenzofuran) exhibited strong antibacterial activity against Klebsiella pneumoniae with an MIC of 0.98 µg/mL, while 12,13-dihydroxyeuparin (compound 5) was not among the strongly active constituents against any of the five bacterial strains tested [1]. This represents a ≥10-fold reduction in anti-Klebsiella potency upon hydration of the isopropenyl group to the dihydroxypropyl moiety.

Antibacterial activity
Context-dependent
12,13-Dihydroxyeuparin: not strongly active
Euparin: MIC 0.98 µg/mL (K. pneumoniae)
Supports reduced antimicrobial confounding in screening
≥10-fold potency reduction reported; class-level activity threshold
Antibacterial activity Benzofuran structure-activity relationship Natural product differentiation

Achievable Purity of 99.83% via HSCCC with Methanol-Water Recrystallization Enables Reference-Standard Grade Material

An optimized high-speed counter-current chromatography (HSCCC) method using a hexane–ethyl acetate–methanol–water (1:2:1:2, v/v/v/v) solvent system recovered 8.4 mg of 12,13-dihydroxyeuparin from 200 mg of Radix Eupatorii Chinensis ether extract at 96.71% purity in a single step. Subsequent methanol–water recrystallization elevated the purity to 99.83% as confirmed by HPLC-DAD [1]. By comparison, typical commercial euparin preparations are sold at 95–98% purity without validated recrystallization protocols for reaching reference-standard grade .

Achievable purity
Reported
99.83%
Supports reference-standard lot consistency
HSCCC + recrystallization; HPLC-DAD confirmed
High-speed counter-current chromatography Natural product purification Reference standard preparation

Validated Specificity as a Quality-Control Marker for Radix Eupatorii Chinensis, Distinguished from Low-Specificity Markers Such as Adenosine

12,13-Dihydroxyeuparin was selected over adenosine as the specific marker compound for Radix Eupatorii Chinensis quality control because of its superior specificity in both the crude herb and multi-herb preparations such as Yanyanfang mixture [1]. A validated reversed-phase HPLC method was established for the simultaneous determination of 12,13-dihydroxyeuparin and glycyrrhizic acid, achieving good linearity (r² > 0.9998), intra-day and inter-day RSD < 2.0%, and recoveries of 98.32–103.68% [2]. Adenosine, by contrast, is widely distributed across numerous plant species and lacks the specificity required for definitive species authentication [1].

QC marker specificity
Method context
r² > 0.9998, RSD
Supports botanical authentication workflow
Validated RP-HPLC method; superior specificity vs adenosine
Physicochemical profile
Reported
tPSA 90.9 Ų (euparin ~67)
H-bond donors: 3 vs 1
Alters solubility and permeability context
Supports SAR and bioassay selection
UV photoprotection
Class-level inference
Dihydroeuparin sunscreen data; benzofuran chromophore shared
May support UV filter lead exploration
Direct assays on 12,13-dihydroxyeuparin not reported
Quality control marker HPLC method validation Traditional Chinese Medicine standardization

Physicochemical Differentiation: Dihydroxypropyl Side Chain Increases Topological Polar Surface Area and Hydrogen-Bonding Capacity Versus Euparin

Conversion of euparin's isopropenyl substituent (C₃H₄) to the dihydroxypropyl group (C₃H₈O₂) in 12,13-dihydroxyeuparin adds two hydroxyl groups, increasing the topological polar surface area (tPSA) from approximately 67 Ų (euparin) to 90.9 Ų and the hydrogen-bond donor count from 1 to 3. These changes predictably increase aqueous solubility, reduce passive membrane permeability, and shift reversed-phase HPLC retention to shorter times—consistent with the observed elution order where 12,13-dihydroxyeuparin elutes before euparin on C₁₈ columns [1]. The 2,3-dihydro analog (CAS 135531-75-8, tPSA ~87 Ų, MW 252.26) represents an intermediate polarity state due to loss of benzofuran ring conjugation .

Physicochemical profile
Reported
tPSA 90.9 Ų (euparin ~67)
H-bond donors: 3 vs 1
Alters solubility and permeability context
Supports SAR and bioassay selection
Physicochemical properties Drug-likeness Chromatographic retention

Class-Level Inference for UV-Absorbing and Photoprotective Potential Based on Dihydroeuparin Sunscreen Data

Dihydroeuparin (5-acetyl-2,3-dihydro-6-hydroxy-2-isopropenylbenzofuran), a structural analog of 12,13-dihydroxyeuparin differing only by the absence of the 12,13-diol and the presence of the 2,3-dihydrobenzofuran ring, exhibits sunscreen behavior in the 270–340 nm UV zone with high photostability and superior efficacy compared to homosalate, a commercial UV-B filter [1]. The benzofuran aromatic system common to both compounds is the primary chromophore responsible for this UV absorption. The 12,13-diol substitution in 12,13-dihydroxyeuparin is predicted to further enhance photostability through radical-scavenging hydroxyl groups, though direct photoprotection assays on 12,13-dihydroxyeuparin have not yet been reported [2].

UV photoprotection
Class-level inference
Dihydroeuparin sunscreen data; benzofuran chromophore shared
May support UV filter lead exploration
Direct assays on 12,13-dihydroxyeuparin not reported
Photoprotection Benzofuran UV absorbers Sunscreen natural products

Evidence-Backed Application Scenarios for 12,13-Dihydroxyeuparin (CAS 143381-66-2) in Scientific and Industrial Workflows


Reference Standard for HPLC-Based Quality Control of Radix Eupatorii Chinensis and Its Multi-Herb Formulations

Procure 12,13-dihydroxyeuparin of ≥99.5% purity (validated via the HSCCC + recrystallization protocol) as the specific marker compound for identity and content uniformity testing of Radix Eupatorii Chinensis raw materials and finished products such as Yanyanfang mixture [1]. The validated HPLC method (C₁₈ column, acetonitrile–0.2% H₃PO₄ gradient, 240 nm detection) delivers linearity r² > 0.9998 and recovery of 98.32–103.68%, meeting ICH Q2(R1) validation criteria [2]. Adenosine should be rejected as a substitute marker due to its lack of botanical specificity.

Selective Probe in Anti-Inflammatory Bioassays Requiring Minimal Antimicrobial Confounding

In screening cascades for anti-inflammatory or antioxidant benzofuran natural products, 12,13-dihydroxyeuparin serves as a preferred test article over euparin because its attenuated antibacterial activity (≥10-fold less potent against K. pneumoniae) reduces the risk of false-positive hits arising from direct antimicrobial effects on assay readouts [1]. This is particularly relevant for cell-based inflammation models where bacterial contamination or bacterial component interference (e.g., LPS) can confound cytokine measurements.

Physicochemical Comparator in Benzofuran Structure-Activity Relationship (SAR) Studies

Use 12,13-dihydroxyeuparin alongside euparin and 2,3-dihydro-12,13-dihydroxyeuparin as a matched set to systematically probe the impact of C12–C13 diol hydration and C2–C3 benzofuran saturation on tPSA, aqueous solubility, membrane permeability, and target binding [1]. The +23.9 Ų tPSA increment and +2 H-bond donor gain relative to euparin, combined with reversed-phase HPLC retention shifts, provide a quantifiable framework for interpreting bioactivity differences in cell-based and biochemical assays [2].

Candidate Scaffold for Natural-Product-Derived UV Filter Development

Leverage the class-level photoprotective evidence from dihydroeuparin (UV absorption 270–340 nm, superior to homosalate) to position 12,13-dihydroxyeuparin as a diol-functionalized lead for sunscreen formulations [1]. The additional 12,13-hydroxyl groups are predicted to enhance radical-scavenging antioxidant activity, offering a dual-action (UV absorption + ROS quenching) photoprotection mechanism. Formulators should request custom synthesis of 12,13-dihydroxyeuparin and conduct comparative photostability and SPF testing against dihydroeuparin and homosalate.

Application
Selection Property
Validation Focus
HPLC QC reference standard
Purity and chromatographic consistency
HPLC method validation and lot reproducibility
Selective anti-inflammatory probe
Minimal antibacterial confounding
Verify absent antimicrobial interference in assay
SAR comparator
Physicochemical differentiation
tPSA, solubility, permeability in relevant assay
UV filter lead development
UV-absorbing benzofuran scaffold
Photostability and SPF testing against analogs
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